molecular formula C9H15Br2NO B14589782 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one CAS No. 61384-18-7

2,2-Dibromo-1-(piperidin-1-yl)butan-1-one

Cat. No.: B14589782
CAS No.: 61384-18-7
M. Wt: 313.03 g/mol
InChI Key: MVBJMBIRGAKHRW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 1-(piperidin-1-yl)butan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-(piperidin-1-yl)butan-1-one using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted piperidinyl butanones.

    Reduction: Formation of mono-bromo derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2,2-Dibromo-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The piperidine ring enhances the compound’s binding affinity to specific molecular targets, facilitating its biological effects.

Comparison with Similar Compounds

  • 1-(2-bromobutanoyl)piperidine
  • 2,2-Dibromo-1-(piperidin-1-yl)ethanone
  • 2,2-Dibromo-1-(piperidin-1-yl)propan-1-one

Comparison: 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.

Properties

CAS No.

61384-18-7

Molecular Formula

C9H15Br2NO

Molecular Weight

313.03 g/mol

IUPAC Name

2,2-dibromo-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C9H15Br2NO/c1-2-9(10,11)8(13)12-6-4-3-5-7-12/h2-7H2,1H3

InChI Key

MVBJMBIRGAKHRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCCC1)(Br)Br

Origin of Product

United States

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